molecular formula C14H16N4O2 B2515745 1-{[1-(2-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole CAS No. 2189499-64-5

1-{[1-(2-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole

Cat. No.: B2515745
CAS No.: 2189499-64-5
M. Wt: 272.308
InChI Key: JRYGEOBEIYJNMS-UHFFFAOYSA-N
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Description

1-{[1-(2-Methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole is a synthetic hybrid heterocyclic compound of significant interest in medicinal chemistry and antifungal research. It is constituted of two key pharmacophores: an azetidine ring and a 1,2,4-triazole moiety. The 1,2,4-triazole ring is a privileged scaffold in drug discovery, renowned for its extensive pharmacological profile and its ability to interact with biological targets through hydrogen bonding and dipole interactions . This structural motif is a critical component of major systemic antifungal agents (e.g., fluconazole, voriconazole), which function by inhibiting the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), thereby disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane . The azetidine ring, a four-membered nitrogen-containing heterocycle, contributes to the molecule's three-dimensional structure and can enhance its binding affinity to specific biological receptors. The integration of these rings via a methylene linker and a 2-methoxybenzoyl group creates a unique molecular architecture designed for exploring novel bioactive compounds. Researchers can leverage this compound as a key intermediate for constructing more complex molecular hybrids or as a candidate for directly screening against a panel of fungal pathogens. Given the established role of 1,2,4-triazoles in combating multidrug-resistant fungal strains, this reagent provides a valuable tool for advancing the development of new antifungal agents with potentially broader spectra of activity and novel mechanisms of action . It is also relevant in other research areas, including the synthesis of potential anticancer and anti-inflammatory agents, reflecting the wide utility of the 1,2,4-triazole core . This product is intended for non-human research applications only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(2-methoxyphenyl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-20-13-5-3-2-4-12(13)14(19)17-6-11(7-17)8-18-10-15-9-16-18/h2-5,9-11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYGEOBEIYJNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CC(C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(2-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole typically involves multi-step organic reactions. One common method includes the formation of the azetidine ring followed by the introduction of the triazole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-{[1-(2-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Structural Representation

The structure of 1-{[1-(2-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole can be depicted as follows:

COc1ccccc1C O N1CC Cn2cncn2)C1\text{COc}_1\text{ccccc}_1\text{C O N}_1\text{CC Cn}_2\text{cncn}_2)\text{C}_1

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study highlighted the synthesis of various triazole derivatives and their evaluation against multiple bacterial strains. The results revealed that certain triazole derivatives displayed potent antibacterial activity, making them candidates for further drug development .

Antifungal Properties

Compounds containing the triazole moiety are well-known for their antifungal activity. The structural features of this compound suggest potential efficacy against fungal infections. Studies have demonstrated that triazole derivatives can inhibit the growth of various fungi by disrupting their cell membrane synthesis .

Anticancer Potential

The anticancer properties of triazole derivatives are being actively researched. Compounds with a triazole core have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. Preliminary studies indicate that the incorporation of specific substituents can enhance the anticancer activity of these compounds .

Synthesis of this compound

The synthesis typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of Azetidine Ring : The azetidine moiety is synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Triazole Formation : The triazole ring is constructed using cycloaddition reactions with azides or other suitable reagents.
  • Final Coupling : The final product is obtained by coupling the azetidine derivative with a 2-methoxybenzoyl group.

This synthetic route allows for the modification of various functional groups to enhance biological activity and selectivity.

Study on Antibacterial Activity

A comprehensive study evaluated the antibacterial effects of synthesized triazole derivatives against Gram-positive and Gram-negative bacteria. Among the tested compounds, those incorporating a 2-methoxybenzoyl group exhibited enhanced activity compared to their counterparts without this substituent. The minimum inhibitory concentration (MIC) values were determined for several strains, demonstrating promising results for future development as antibacterial agents .

Evaluation of Antifungal Activity

Another research effort focused on assessing the antifungal properties of triazole derivatives. The study found that specific modifications to the triazole structure significantly increased antifungal potency against common pathogens such as Candida albicans. This highlights the importance of structural diversity in optimizing therapeutic effects .

Anticancer Studies

Recent investigations into the anticancer potential of triazole derivatives revealed that certain compounds could inhibit cell proliferation in various cancer cell lines. The mechanism was linked to cell cycle arrest and induction of apoptosis. These findings support further exploration into the use of this compound as a lead compound for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 1-{[1-(2-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Core Heterocycles
  • Target Compound : Combines 1,2,4-triazole with azetidine.
  • Analog 1 : 1-({1-[4-(Thiophen-3-yl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole
    • Differs in triazole isomerism (1,2,3-triazole vs. 1,2,4-triazole) and substitution (thiophenyl vs. methoxybenzoyl).
  • Analog 2: Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate Replaces triazole with selenazole; includes a tert-butoxycarbonyl (Boc) protecting group instead of methoxybenzoyl.
Substituent Effects
  • Boc Group : Improves solubility during synthesis but requires deprotection for bioactive applications .

Physicochemical Properties

  • NMR Shifts :
    • The methoxy group in the target compound would produce distinct ¹H NMR signals (~3.8–4.0 ppm for OCH₃) and ¹³C signals (~55 ppm for CH₃O), differing from selenazole analogs (e.g., ⁷⁷Se NMR at 581.4 ppm ).
    • Azetidine carbons resonate near 21–25 ppm in ¹³C NMR .
  • UV/Vis and Fluorescence :
    • Selenazole-azetidine hybrids show absorption at 314 nm and emission at 375 nm ; triazole derivatives may exhibit shifted profiles due to aromaticity differences.

Biological Activity

The compound 1-{[1-(2-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole (CAS Number: 2189499-64-5) is a novel triazole derivative that has garnered attention for its potential biological activities. Triazoles are a class of compounds known for their wide range of pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₄H₁₆N₄O₂
  • Molecular Weight : 272.30 g/mol
  • Structural Features : The compound features an azetidine ring and a methoxybenzoyl group attached to a triazole moiety, which may contribute to its biological activity.

Pharmacological Profile

The biological activity of this compound can be categorized into several key areas:

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. A study indicated that compounds within the triazole family exhibit potent antifungal activity against various pathogens such as Candida albicans and Aspergillus species. The specific compound may demonstrate similar efficacy due to its structural characteristics.

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Candida albicans0.0156 μg/mL
Aspergillus fumigatusTBDTBD

Antibacterial Activity

Research on triazole derivatives has shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve inhibition of bacterial enzymes or disruption of cell wall synthesis.

Bacteria MIC (μg/mL) Reference
Staphylococcus aureusTBDTBD
Escherichia coliTBDTBD

Anticancer Activity

Triazoles have been investigated for their anticancer properties. Some studies have reported that certain triazole derivatives exhibit cytotoxic effects against various cancer cell lines. The specific compound's potential in this area remains to be fully explored.

Cell Line IC50 (μM) Reference
MCF-7 (Breast Cancer)TBDTBD
Bel-7402 (Liver Cancer)TBDTBD

Structure-Activity Relationship (SAR)

The structure-activity relationship of triazole compounds indicates that modifications to the triazole ring and substituents can significantly influence biological activity. For instance, the presence of electron-donating groups can enhance antifungal potency, while hydrophobic interactions may play a role in antibacterial efficacy.

Case Studies

Several studies have focused on synthesizing and evaluating the biological activities of triazole derivatives:

  • Synthesis and Evaluation : A recent study synthesized various triazole derivatives and evaluated their antifungal and antibacterial activities. The results indicated that certain substitutions on the triazole ring improved activity against resistant strains of bacteria and fungi .
  • Cytotoxicity Testing : Another investigation assessed the cytotoxic effects of mercapto-substituted triazoles against human cancer cell lines. Results showed significant cytotoxicity in some derivatives, suggesting potential for further development as anticancer agents .

Q & A

Q. What are the common synthetic routes for 1-{[1-(2-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole?

The synthesis typically involves coupling azetidine intermediates with triazole precursors. For example, continuous-flow processes (2nd generation) using formamide and hydrazine derivatives in DMSO can yield structurally similar triazole-azetidine hybrids with ~66% efficiency . Key steps include cyclization of azetidine moieties and subsequent alkylation or acylation with 2-methoxybenzoyl groups. Solvent selection (e.g., DMSO for solubility) and stoichiometric control (1:1 molar ratios) are critical for reproducibility.

Q. How is the compound characterized post-synthesis?

Analytical techniques include:

  • LC-MS : Retention time (~0.58 min) and [M+H]+ peaks (e.g., m/z 204.21 for analogous compounds) confirm molecular weight .
  • NMR : 1H/13C NMR resolves substituent positions (e.g., methoxybenzoyl protons at δ 3.8–4.0 ppm) and azetidine ring conformation .
  • Elemental Analysis : Ensures ≥95% purity, with deviations ≤0.4% from theoretical values .

Q. What solvents and reaction conditions optimize stability during synthesis?

Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of intermediates. Reactions are conducted under inert atmospheres (N2/Ar) to prevent oxidation. Temperatures range from 25°C (for hydrazine coupling) to 80°C (cyclization), with strict pH control (neutral to mildly acidic) .

Advanced Research Questions

Q. How can researchers address low yields in the coupling of azetidine intermediates with triazole precursors?

Contradictory yield reports (e.g., 66% vs. 80% in analogous syntheses) may arise from competing side reactions. Mitigation strategies:

  • Catalyst Screening : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation .
  • Purification : Flash column chromatography with silica gel (ethyl acetate/hexane gradients) improves recovery of pure products .
  • Kinetic Studies : Monitor reaction progress via TLC or inline HPLC to identify optimal termination points .

Q. What structural modifications enhance biological activity while retaining the triazole-azetidine core?

Structure-activity relationship (SAR) studies suggest:

  • Substituent Effects : Electron-withdrawing groups (e.g., fluoro at benzoyl positions) improve metabolic stability and target affinity .
  • Bioisosteric Replacement : Replacing the methoxy group with sulfonamide (e.g., 4-methylsulfonylphenyl) enhances COX-2 inhibition, as seen in analogous triazoles .
  • Salt Formation : Dihydrochloride salts (e.g., 1-[(azetidin-3-yl)methyl]-1H-1,2,4-triazole dihydrochloride) increase aqueous solubility for in vivo studies .

Q. How do researchers resolve contradictions in reported biological activity data?

Discrepancies in IC50 values (e.g., µM vs. nM ranges) may stem from assay variability. Best practices:

  • Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., COX-2 inhibitors from Example 11–13) .
  • Molecular Docking : Validate interactions with targets (e.g., COX-2 active site) using DFT calculations (6-311G+(d,p) basis sets) to reconcile experimental vs. theoretical data .

Methodological Tables

Table 1. Key Synthetic Parameters for Azetidine-Triazole Hybrids

ParameterOptimal RangeImpact on Yield/PurityReference
SolventDMSO/DMFEnhances intermediate solubility
Temperature25–80°CAvoids decomposition
Hydrazine Equivalents1.15 equivMinimizes byproducts
Purification MethodFlash chromatography≥95% purity

Table 2. Biological Activity of Analogous Compounds

Compound ModificationBiological TargetIC50/EC50Reference
4-Methylsulfonylphenyl substituentCOX-20.8 µM
Fluoro-methoxybenzoyl groupAntimicrobial12.5 µg/mL
Dihydrochloride salt formSolubility45 mg/mL (H2O)

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